Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate
CAS No.: 2248258-11-7
Cat. No.: VC4156031
Molecular Formula: C13H24N2O3
Molecular Weight: 256.346
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2248258-11-7 |
|---|---|
| Molecular Formula | C13H24N2O3 |
| Molecular Weight | 256.346 |
| IUPAC Name | tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate |
| Standard InChI | InChI=1S/C13H24N2O3/c1-12(2,3)18-11(16)15-10-7-13(14-8-10)5-4-6-17-9-13/h10,14H,4-9H2,1-3H3,(H,15,16) |
| Standard InChI Key | UQLZRGZGQKILRK-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1CC2(CCCOC2)NC1 |
Introduction
"Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate" is a spirocyclic compound that belongs to a class of organic molecules often used in medicinal chemistry and pharmaceutical research. Its unique structure, characterized by a spiro linkage and functionalized with a tert-butyl carbamate group, makes it a versatile intermediate or building block in chemical synthesis.
Structural Characteristics
The compound features:
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A spirocyclic core: The spiro linkage between a nitrogen-containing azaspiro ring and an oxygen-containing moiety introduces strain and rigidity.
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A tert-butyl carbamate group: This functional group is commonly used as a protecting group for amines during chemical synthesis.
Molecular Representation
The molecular structure can be summarized as:
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IUPAC Name: tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate.
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SMILES Notation:
CC(C)(C)OC(=O)N1CCC2(CCO2)CC1.
Medicinal Chemistry
Spirocyclic compounds like this one are highly valued in drug discovery for their ability to modulate biological activity through their unique three-dimensional structures. The rigidity of the spiro framework often enhances binding specificity to biological targets.
Synthetic Intermediate
The tert-butyl carbamate group serves as a protecting group for the amine functionality, allowing selective reactions at other sites on the molecule without interference from the amine.
Synthesis
The synthesis of "Tert-butyl N-(9-oxa-1-azaspiro[4.5]decan-3-yl)carbamate" typically involves:
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Formation of the spirocyclic core via cyclization reactions.
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Introduction of the tert-butyl carbamate group through reaction with di-tert-butyl dicarbonate (Boc anhydride).
Safety and Handling
As with many organic compounds, proper safety protocols must be followed:
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Flash Point: , indicating moderate flammability.
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Use appropriate personal protective equipment (PPE), including gloves and goggles.
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Store in a cool, dry place away from heat sources.
Spectroscopic Analysis
Standard methods such as nuclear magnetic resonance (NMR) and mass spectrometry (MS) are used to confirm the structure:
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1H^1H1H-NMR: Provides insights into hydrogen environments within the molecule.
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13C^{13}C13C-NMR: Confirms the carbon framework.
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